molecular formula C18H22N4O3S B11204056 4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11204056
M. Wt: 374.5 g/mol
InChI Key: UBKSKVCTMGZUMS-UHFFFAOYSA-N
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Description

4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a unique combination of functional groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine.

    Attachment of the Cyclopentyl and Methoxybenzyl Groups: These groups can be attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the functional groups attached to it can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N~5~-cyclopentyl-N~3~-(3-methoxyphenyl)-1,2-thiazole-3,5-dicarboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxylate: An ester analog of the compound.

Uniqueness

The unique combination of the cyclopentyl and methoxybenzyl groups attached to the thiazole ring distinguishes 4-amino-N~5~-cyclopentyl-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide from its analogs. This structural uniqueness can result in different biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

4-amino-5-N-cyclopentyl-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C18H22N4O3S/c1-25-13-8-4-5-11(9-13)10-20-17(23)15-14(19)16(26-22-15)18(24)21-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10,19H2,1H3,(H,20,23)(H,21,24)

InChI Key

UBKSKVCTMGZUMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NC3CCCC3

Origin of Product

United States

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